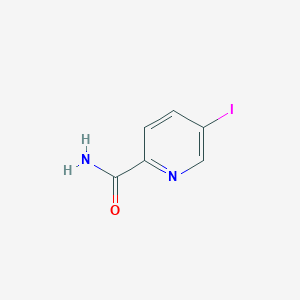
3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The “3-bromo-2-oxopropyl” group suggests the presence of a bromine atom and a carbonyl group in the propyl chain attached to the quinazolinone core.
Molecular Structure Analysis
The molecular structure of this compound would likely show the bicyclic quinazolinone core, with the bromo-oxopropyl group attached at the 3-position of the quinazolinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromo-oxopropyl group) would influence its properties .作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one involves the condensation of 3-bromo-2-oxopropylamine with anthranilic acid followed by cyclization to form the quinazolinone ring.", "Starting Materials": [ "3-bromo-2-oxopropylamine", "anthranilic acid", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-bromo-2-oxopropylamine (1.0 equiv) and anthranilic acid (1.1 equiv) in acetic anhydride and heat the mixture to reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium acetate to neutralize the excess acetic anhydride.", "Step 3: Dilute the mixture with ethanol and filter the precipitated solid.", "Step 4: Wash the solid with ethanol and dry it under vacuum to obtain the intermediate 3-(3-bromo-2-oxopropyl)anthranilic acid.", "Step 5: Dissolve the intermediate in ethanol and add sodium ethoxide to initiate cyclization.", "Step 6: Heat the mixture to reflux for 6 hours and then cool it to room temperature.", "Step 7: Acidify the mixture with hydrochloric acid and filter the precipitated solid.", "Step 8: Wash the solid with water and dry it under vacuum to obtain the final product 3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one." ] } | |
CAS番号 |
99851-81-7 |
分子式 |
C11H9BrN2O2 |
分子量 |
281.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



